2,5-Dimethyl-4'-piperidinomethyl benzophenone
Overview
Description
2,5-Dimethyl-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C21H25NO and its molecular weight is 307.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photocrosslinking Agents in Biology
Benzophenones, including derivatives similar to 2,5-Dimethyl-4'-piperidinomethyl benzophenone, are widely used as photocrosslinking agents due to their ability to form covalent bonds upon light activation. This property is exploited in biological studies for protein interaction and structure analysis. For instance, a study by Chin et al. (2002) developed a method for incorporating benzophenone-derived amino acids into proteins in Escherichia coli, enabling in vivo photocrosslinking for studying protein interactions (Chin et al., 2002).
Environmental Applications
Benzophenone derivatives are also investigated for environmental applications, such as the removal of harmful substances from water. Zhou et al. (2018) described the use of tertiary amine-functionalized adsorption resins, potentially including benzophenone structures, for efficiently removing benzophenone-4, a common UV filter, from water, showcasing an environmentally friendly one-step fabrication method (Zhou et al., 2018).
Material Science and Photodegradation
In material science, the photodegradation properties of benzophenones are explored for the development of new materials and environmental detoxification processes. Perez-Estrada et al. (2008) investigated the photolytic degradation of malachite green under natural sunlight, identifying transformation products that include benzophenone derivatives. This study contributes to understanding the environmental impact of organic pollutants and their degradation pathways (Perez-Estrada et al., 2008).
Photoprotective Groups in Organic Synthesis
The use of benzophenone derivatives as photoremovable protecting groups for sensitive functional groups in organic synthesis is another area of interest. Klan et al. (2000) introduced 2,5-dimethylphenacyl as a new photoremovable protecting group for carboxylic acids, demonstrating efficient photodeprotection. Such applications are crucial in synthetic chemistry for protecting functional groups during complex reaction sequences (Klan et al., 2000).
Properties
IUPAC Name |
(2,5-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-6-7-17(2)20(14-16)21(23)19-10-8-18(9-11-19)15-22-12-4-3-5-13-22/h6-11,14H,3-5,12-13,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBJRNQOSIQFPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642694 | |
Record name | (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-05-8 | |
Record name | (2,5-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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